molecular formula C12H26ClN B14600969 2-Chlorododecan-1-amine CAS No. 59590-10-2

2-Chlorododecan-1-amine

Cat. No.: B14600969
CAS No.: 59590-10-2
M. Wt: 219.79 g/mol
InChI Key: UVYDHTYURAGSEK-UHFFFAOYSA-N
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Description

2-Chlorododecan-1-amine is an organic compound that belongs to the class of primary amines It is characterized by a long aliphatic chain with a chlorine atom attached to the second carbon and an amine group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorododecan-1-amine can be synthesized through several methods. One common approach involves the aminochlorination of alkenes. This method uses an iron-catalyzed reaction where a stable hydroxylamine derivative and sodium chloride act as the nitrogen and chlorine sources, respectively. The reaction proceeds at room temperature under air and tolerates a wide range of aliphatic and conjugated alkenes .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct chlorination of amino alcohols or the ring-opening of NH-aziridines. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chlorododecan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

    Acylation: The amine group can react with acid chlorides to form amides

Common Reagents and Conditions

Major Products

    Substitution: Formation of alcohols or other substituted amines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Acylation: Formation of amides

Scientific Research Applications

2-Chlorododecan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorododecan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorododecan-1-amine is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

59590-10-2

Molecular Formula

C12H26ClN

Molecular Weight

219.79 g/mol

IUPAC Name

2-chlorododecan-1-amine

InChI

InChI=1S/C12H26ClN/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11,14H2,1H3

InChI Key

UVYDHTYURAGSEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN)Cl

Origin of Product

United States

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